molecular formula C18H18N4O2S B301282 (2Z,5Z)-3-METHYL-2-(METHYLIMINO)-5-[(3-PHENYL-1-PROPANOYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

(2Z,5Z)-3-METHYL-2-(METHYLIMINO)-5-[(3-PHENYL-1-PROPANOYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B301282
M. Wt: 354.4 g/mol
InChI Key: ANKKPNCCUUCQET-DDZHSLTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,5Z)-3-METHYL-2-(METHYLIMINO)-5-[(3-PHENYL-1-PROPANOYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines a thiazolidinone ring with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-3-METHYL-2-(METHYLIMINO)-5-[(3-PHENYL-1-PROPANOYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-phenyl-1-propionyl-1H-pyrazole-4-carbaldehyde with 3-methyl-2-thioxothiazolidin-4-one in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol .

Industrial Production Methods

scaling up the laboratory synthesis would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-3-METHYL-2-(METHYLIMINO)-5-[(3-PHENYL-1-PROPANOYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

(2Z,5Z)-3-METHYL-2-(METHYLIMINO)-5-[(3-PHENYL-1-PROPANOYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-METHYL-2-(METHYLIMINO)-5-[(3-PHENYL-1-PROPANOYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-2-(methylimino)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one
  • 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-2-one

Uniqueness

(2Z,5Z)-3-METHYL-2-(METHYLIMINO)-5-[(3-PHENYL-1-PROPANOYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazolidinone ring with a pyrazole moiety and a propionyl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

(5Z)-3-methyl-2-methylimino-5-[(3-phenyl-1-propanoylpyrazol-4-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H18N4O2S/c1-4-15(23)22-11-13(16(20-22)12-8-6-5-7-9-12)10-14-17(24)21(3)18(19-2)25-14/h5-11H,4H2,1-3H3/b14-10-,19-18?

InChI Key

ANKKPNCCUUCQET-DDZHSLTPSA-N

SMILES

CCC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)N(C(=NC)S3)C

Isomeric SMILES

CCC(=O)N1C=C(C(=N1)C2=CC=CC=C2)/C=C\3/C(=O)N(C(=NC)S3)C

Canonical SMILES

CCC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)N(C(=NC)S3)C

Origin of Product

United States

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